![molecular formula C25H24N6O2 B2698421 (4-(2-methoxyphenyl)piperazin-1-yl)(1-phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazol-4-yl)methanone CAS No. 1396759-80-0](/img/structure/B2698421.png)
(4-(2-methoxyphenyl)piperazin-1-yl)(1-phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazol-4-yl)methanone
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Description
(4-(2-methoxyphenyl)piperazin-1-yl)(1-phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazol-4-yl)methanone is a useful research compound. Its molecular formula is C25H24N6O2 and its molecular weight is 440.507. The purity is usually 95%.
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Scientific Research Applications
Asymmetric Hydrogenation Catalysis
- Application : The compound you mentioned could serve as a ligand or a substrate in asymmetric hydrogenation reactions. Researchers have explored the catalytic behavior of first-row transition metals (3d metals) in this context . These metals exhibit distinct behavior compared to their 4d and 5d counterparts. Investigating their enantioinduction models and potential involvement of single-electron processes is essential.
Metal-Organic Frameworks (MOFs)
- Application : Explore the synthesis of MOFs based on piperazine-derived ligands. Investigate their gas adsorption, drug delivery, or catalytic properties .
properties
IUPAC Name |
[4-(2-methoxyphenyl)piperazin-1-yl]-(1-phenyl-5-pyridin-2-yltriazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N6O2/c1-33-22-13-6-5-12-21(22)29-15-17-30(18-16-29)25(32)23-24(20-11-7-8-14-26-20)31(28-27-23)19-9-3-2-4-10-19/h2-14H,15-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWHWOPWXZCFPAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=C(N(N=N3)C4=CC=CC=C4)C5=CC=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(2-methoxyphenyl)piperazin-1-yl)(1-phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazol-4-yl)methanone |
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